3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one typically involves multiple steps. One common method involves the reaction of oxalyl chloride with pyrrole in the presence of dry triethylamine in dichloromethane at room temperature to install the α-oxo acid chloride at C3 . This intermediate can then undergo further reactions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of automated reactors and continuous flow systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oximes and hydrazones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to the presence of π-electrons.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or methanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation can lead to the formation of oximes, while reduction can yield alcohol derivatives.
Scientific Research Applications
3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share the indole nucleus and exhibit similar biological activities.
Pyrrole Derivatives: Compounds containing the pyrrole ring, such as pyrrolidin-2-ones, also show diverse biological activities.
Uniqueness
What sets 3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C23H22N2O3 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
3-hydroxy-3-[2-oxo-2-(4-pyrrol-1-ylphenyl)ethyl]-1-propan-2-ylindol-2-one |
InChI |
InChI=1S/C23H22N2O3/c1-16(2)25-20-8-4-3-7-19(20)23(28,22(25)27)15-21(26)17-9-11-18(12-10-17)24-13-5-6-14-24/h3-14,16,28H,15H2,1-2H3 |
InChI Key |
DZBHXBGFNDFBCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)N4C=CC=C4)O |
Origin of Product |
United States |
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